molecular formula C12H8OTe B1216205 Phenoxatellurine CAS No. 262-24-8

Phenoxatellurine

Cat. No.: B1216205
CAS No.: 262-24-8
M. Wt: 295.8 g/mol
InChI Key: ALKPUAAMDTXQAK-UHFFFAOYSA-N
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Description

Phenoxatellurine (PT, C₁₂H₈OTe) is a heterocyclic compound formally derived from dibenzodioxine, where one oxygen atom is replaced by tellurium . Its synthesis involves the condensation of diphenylether with tellurium tetrachloride (TeCl₄) to form 10,10-dichlorothis compound (2), which is subsequently reduced to PT . PT exhibits a butterfly conformation in its unsubstituted form, characterized by a fold angle (α) of 37.5° between the planes of its two phenyl rings . This structural flexibility is critical to its reactivity and coordination chemistry.

PT has been extensively studied in organometallic complexes, such as manganese carbonyls, where it acts as a ligand . Its electronic properties, including a ¹²⁵Te NMR chemical shift of δ ≈ 594–596 ppm, reflect the tellurium center’s unique environment .

Properties

CAS No.

262-24-8

Molecular Formula

C12H8OTe

Molecular Weight

295.8 g/mol

IUPAC Name

phenoxatellurine

InChI

InChI=1S/C12H8OTe/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H

InChI Key

ALKPUAAMDTXQAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[Te]2

Other CAS No.

262-24-8

Synonyms

phenoxatellurine

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons with Chalcogen Analogs

PT belongs to a family of heterocycles where oxygen is replaced by other chalcogens (S, Se, Te) or pnictogens (P, As). Key analogs include:

  • Phenoxathiine (S analog): Exhibits a planar structure due to smaller atomic size and stronger S–O interactions.
  • Phenoxaselenine (Se analog): Intermediate in size between S and Te; adopts a slight butterfly conformation but with reduced fold angles compared to PT.
  • Phenoxaphosphinine (P analog): Planar due to trivalent phosphorus, enabling π-conjugation .

Substituted PT Derivatives :

  • 2,8-Dimethyl-10,10-dichlorophenoxatellurine (3): Methyl substitution at positions 2 and 8 enforces a planar structure, contrasting with the butterfly conformation of unsubstituted PT (α = 37.5° vs. α = 0° for 3) . This steric effect highlights the tunability of PT’s geometry through functionalization.
Table 1: Structural Parameters of PT and Analogs
Compound Heteroatom Fold Angle (α) Key Structural Feature Reference
This compound (1) Te 37.5° Butterfly conformation
10,10-Dichloro-PT (2) Te 34.4°–37.8° Butterfly conformation
2,8-Dimethyl-PT (3) Te Planar ring
Phenoxaselenine Se ~20° Slight butterfly
Phenoxaphosphinine P Planar, trivalent P

Spectroscopic and Electronic Properties

  • ¹²⁵Te NMR : PT and its derivatives show nearly identical chemical shifts (δ ≈ 594–596 ppm), indicating minimal electronic perturbation from substituents or oxidation states .
  • IR Spectroscopy: In manganese carbonyl complexes, PT ligands lower CO stretching frequencies (e.g., 2007–1905 cm⁻¹ for PT vs. 2055–1999 cm⁻¹ for free (CO)₅MnBr), suggesting moderate σ-donor/π-acceptor strength .
Table 2: Spectroscopic Data for PT Complexes
Complex CO Stretching Frequencies (cm⁻¹) Te–Mn Bond Length (Å) Reference
fac-(CO)₃(PT)₂MnBr 2007, 1943, 1905 2.612(8), 2.650(6)
(6-Ph₂P-Ace-5-)₂TeMn(CO)₃Br 1980, 1920 2.599(1)
(6-Ph₂P-Ace-5-)₂Mn(CO)₂Br 1955, 1900 2.546(1)

Key Insight: PT’s longer Te–Mn bonds compared to acenaphthene-based ligands (2.612–2.650 Å vs. 2.546–2.599 Å) suggest weaker metal-ligand interactions, likely due to steric bulk or reduced donor capacity .

Reactivity and Coordination Chemistry

  • Oxidation : PT undergoes single-electron oxidation to form charge-transfer complexes, as seen in reactions with sulfuric acid or iodine .
  • Ligand Behavior : PT coordinates to metals (e.g., Mn, Re) in a cis configuration, forming octahedral complexes. Its butterfly conformation is retained in these complexes (α ≈ 34–38°), unlike planar analogs like 2,8-dimethyl-PT .

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